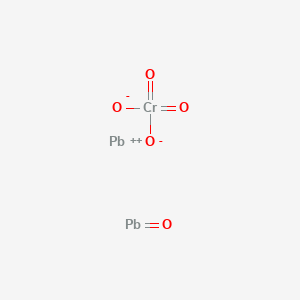
Dilead chromate oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilead chromate oxide is an inorganic compound that is known for its vibrant yellow color. It is primarily used as a pigment in various industrial applications, including paints and coatings. The compound is also recognized for its unique structural properties and its role in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lead chromate oxide can be synthesized through the reaction of lead(II) nitrate with sodium chromate under controlled conditions. The reaction typically involves dissolving lead(II) nitrate in water and then adding sodium chromate solution to it. The resulting precipitate is filtered, washed, and dried to obtain lead chromate oxide.
Industrial Production Methods: In industrial settings, lead chromate oxide is produced by combining lead(II) oxide with chromic acid. This method ensures a high yield of the compound and is suitable for large-scale production. The reaction is carried out at elevated temperatures to facilitate the formation of lead chromate oxide.
Analyse Des Réactions Chimiques
Types of Reactions: Lead chromate oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Lead chromate oxide can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Lead chromate oxide can undergo substitution reactions with halogens, forming lead halides and chromate salts.
Major Products Formed:
Oxidation: Lead(IV) oxide and chromate salts.
Reduction: Lead(II) oxide and chromium(III) oxide.
Substitution: Lead halides and chromate salts.
Applications De Recherche Scientifique
Lead chromate oxide has a wide range of scientific research applications:
Chemistry: Used as a pigment and in the synthesis of other chromium-based compounds.
Biology: Investigated for its potential toxicological effects and interactions with biological systems.
Medicine: Studied for its potential use in targeted drug delivery systems.
Industry: Widely used as a pigment in paints, coatings, and plastics due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of lead chromate oxide involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The chromate ions can enter cells and undergo reduction, generating reactive oxygen species that can damage cellular structures.
Comparaison Avec Des Composés Similaires
Lead(II) chromate (PbCrO4): Known for its use as a pigment in paints.
Lead(IV) chromate (Pb(CrO4)2): Used in various industrial applications.
Lead sulfochromate (Pb(CrO4)1−x(SO4)x): A mixed composition used as a pigment.
Uniqueness: Dilead chromate oxide is unique due to its specific structural properties and its ability to undergo a wide range of chemical reactions. Its vibrant yellow color and stability make it a valuable pigment in various industrial applications.
Propriétés
IUPAC Name |
dioxido(dioxo)chromium;lead(2+);oxolead |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.5O.2Pb/q;;;;2*-1;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVHGCHMBBNRBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Cr](=O)(=O)[O-].O=[Pb].[Pb+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrO5Pb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5.5e+02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18454-12-1 |
Source


|
| Record name | Lead chromate oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018454121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead chromate oxide (Pb2(CrO4)O) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dilead chromate oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.476 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

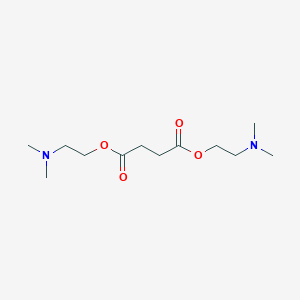
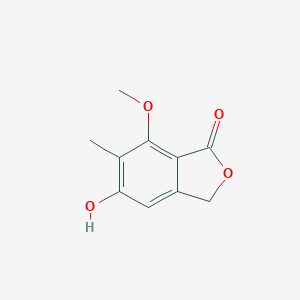
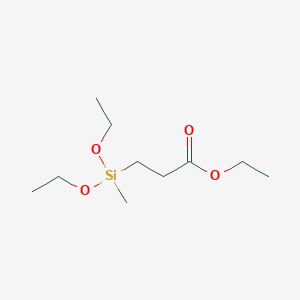
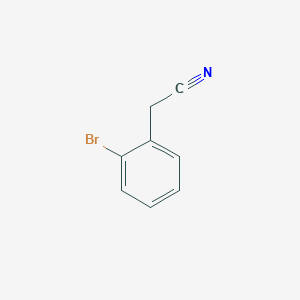
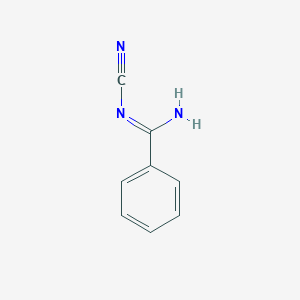
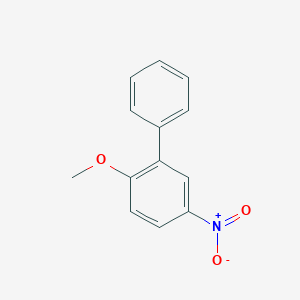
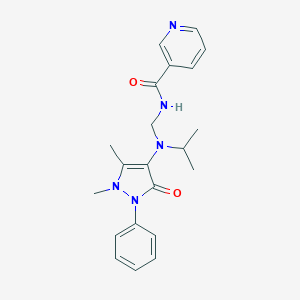
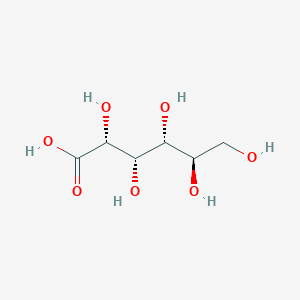
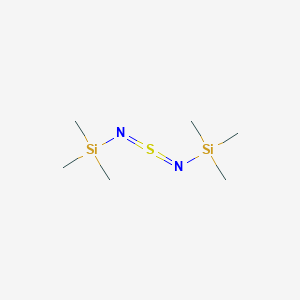
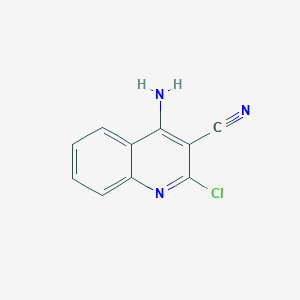
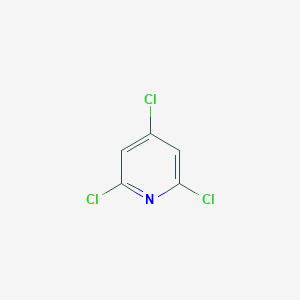
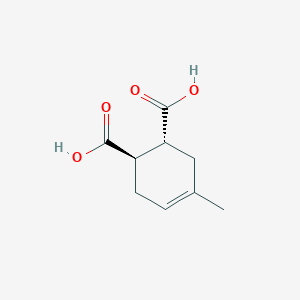
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
